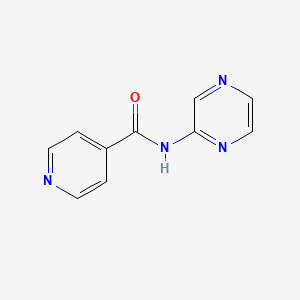
6-(2-hydroxyphenyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Hydroxyphenyl)hexanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hexanoic acid backbone with a hydroxyphenyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with hexanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
6-(2-Hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-(2-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(2-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-Hydroxyphenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(2-hydroxyphenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-(4-Hydroxyphenyl)hexanoic acid: Similar structure but with the hydroxy group on the fourth carbon of the phenyl ring.
6-Hydroxyhexanoic acid: Lacks the phenyl group, resulting in different chemical properties.
2-Hydroxyhexanoic acid: Hydroxy group is on the second carbon of the hexanoic acid chain, leading to different reactivity.
Uniqueness
6-(2-Hydroxyphenyl)hexanoic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
100257-13-4 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
6-(2-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-8-5-4-7-10(11)6-2-1-3-9-12(14)15/h4-5,7-8,13H,1-3,6,9H2,(H,14,15) |
InChIキー |
SMYWKSLAJMPFSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCCCC(=O)O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



